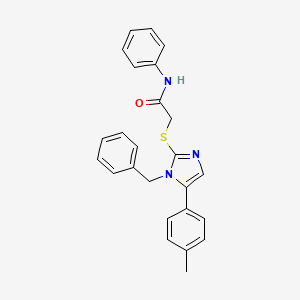

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H23N3OS and its molecular weight is 413.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been evaluated for their in vivo analgesic and anti-inflammatory activity . Therefore, it can be inferred that the compound might interact with proteins or enzymes involved in pain and inflammation pathways.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .

Biochemical Pathways

The compound might affect the biochemical pathways related to pain and inflammation. For instance, it could inhibit the synthesis or activity of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are known to play a key role in pain and inflammation .

Result of Action

The compound might exhibit potent analgesic and/or anti-inflammatory activity, as suggested by the activities of similar compounds . This could result in the alleviation of pain and reduction of inflammation at the sites of action.

生物活性

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound belonging to the class of imidazole derivatives. Its structure incorporates an imidazole ring, a thioether linkage, and a phenylacetamide moiety, which contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3OS with a molecular weight of 413.5 g/mol. The compound features several functional groups that are common in bioactive molecules, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3OS |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 1207026-19-4 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that it may act as a cholinesterase inhibitor , which is significant for treating neurodegenerative diseases such as Alzheimer's disease. The compound likely interacts with the active sites of cholinesterase enzymes, competing with acetylcholine and thereby modulating neurotransmission processes.

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, similar thioimidazole compounds have shown significant antibacterial activity against Xanthomonas species, suggesting potential applications in agricultural biotechnology .

Antidiabetic Potential

The compound's structural characteristics suggest potential as an α-glucosidase inhibitor , a crucial target for managing type 2 diabetes by regulating blood glucose levels. In vitro studies on related imidazole derivatives have indicated promising inhibitory activities, with IC50 values significantly lower than those of standard treatments like acarbose .

Comparative Studies

Comparative analysis with structurally similar compounds highlights the unique pharmacological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Contains a thiazole group | Potential antimicrobial activity |

| 1-benzyl-2-(p-tolyl)-1H-imidazole | Lacks thioacetamide moiety | Limited biological activity |

| 5-(p-tolyl)-1H-imidazole-2-thiol | Lacks benzyl and acetamide moieties | Antioxidant properties |

Case Studies

Recent studies have synthesized various derivatives based on the imidazole framework to evaluate their biological activities. For example, compounds bearing different substituents on the imidazole ring were tested for their α-glucosidase inhibitory potential, revealing structure–activity relationships (SAR) that guide future drug design .

One notable study reported that certain derivatives exhibited IC50 values ranging from 50 µM to over 200 µM against α-glucosidase, indicating that modifications in substituents can significantly enhance or diminish biological activity .

科学研究应用

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as:

- Enzyme Inhibition : Compounds that target dihydrofolate reductase (DHFR) have shown promise in reducing tumor growth.

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

A notable study evaluated various benzimidazole derivatives for their anticancer potential against human colorectal carcinoma cell lines, revealing some compounds with IC50 values lower than standard treatments like 5-Fluorouracil (5-FU) .

Antidiabetic Applications

Imidazole derivatives are also being investigated for their role in modulating glucose metabolism. The ability to interact with enzymes involved in carbohydrate metabolism positions these compounds as candidates for developing antidiabetic medications. Their action may involve enhancing insulin sensitivity or inhibiting glucagon secretion.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and amines.

- Thioether Formation : Reacting the imidazole derivative with thiol compounds under basic conditions introduces the thioether linkage.

- Acetamide Introduction : The final step usually involves acylation of the amine group to form the acetamide structure.

Optimization of these synthetic routes is crucial for industrial production to ensure high yields and purity .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Antimicrobial Efficacy : A study reported that certain benzimidazole derivatives exhibited MIC values as low as 1.27 µM against resistant bacterial strains .

- Anticancer Activity : Another investigation demonstrated that specific derivatives had IC50 values significantly lower than standard chemotherapy agents, indicating their potential as effective anticancer therapies .

- In Vivo Studies : Research involving animal models has shown promising results for the antitubercular activity of related compounds, further validating their therapeutic potential .

化学反应分析

Thioether Linkage

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives, depending on stoichiometry .

-

Nucleophilic substitution : The sulfur atom participates in S<sub>N</sub>2 reactions with alkyl halides or epoxides .

Acetamide Group

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide converts to carboxylic acid or amine derivatives .

-

Condensation reactions : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under dehydrating conditions .

Aromatic Substitution

-

Electrophilic substitution : The p-tolyl and benzyl groups undergo nitration, sulfonation, or halogenation at the para position due to steric hindrance from substituents .

Mechanistic Studies and Catalytic Modifications

Stability and Degradation Pathways

属性

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c1-19-12-14-21(15-13-19)23-16-26-25(28(23)17-20-8-4-2-5-9-20)30-18-24(29)27-22-10-6-3-7-11-22/h2-16H,17-18H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQCNEBRAXHQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。